Squarunkin A is a small-molecule compound known for its selective inhibition of the UNC119 protein, which plays a crucial role in the trafficking of myristoylated proteins. This compound has garnered interest in chemical biology and medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and understanding protein interactions.
Squarunkin A was first identified through the screening of a library of compounds aimed at targeting specific protein interactions. It is derived from natural sources and has been synthesized for further study. The compound's structure and activity have been explored in various scientific studies, particularly those focusing on protein dynamics and cellular signaling pathways.
Squarunkin A belongs to the class of small-molecule inhibitors, specifically targeting the interaction between UNC119 and myristoylated proteins, such as Src family kinases. Its unique mechanism of action distinguishes it from other chemical probes in the field.
The synthesis of Squarunkin A involves several key steps that utilize organic chemistry techniques to construct its molecular framework. The compound is synthesized through a multi-step process that may include:
Technical details regarding the synthesis can be found in specific publications detailing the methodologies used, including reaction conditions, solvents, and yields.
Squarunkin A has a complex molecular structure characterized by specific functional groups that facilitate its interaction with target proteins. The exact molecular formula and structural representation can be derived from crystallographic data or NMR analysis.
The structural analysis often reveals critical information about the stereochemistry of Squarunkin A, which is essential for its biological activity. The presence of certain stereocenters can influence its binding affinity to UNC119 and other targets.
Squarunkin A participates in various chemical reactions that are pivotal for its function as an inhibitor. Key reactions include:
Technical details regarding these reactions include kinetic studies that elucidate binding affinities and inhibition constants.
The mechanism by which Squarunkin A exerts its effects involves:
Data from mass spectrometry and fluorescence polarization assays have confirmed these interactions, providing insight into how Squarunkin A influences protein dynamics.
Relevant analyses include thermal stability assessments and solubility tests that inform on practical applications in biological systems.
Squarunkin A is primarily utilized in research focused on:
The versatility of Squarunkin A makes it a valuable tool in both basic research and applied biomedical studies, contributing to advancements in drug discovery and therapeutic development.
UNC119 (also known as Unc-119) constitutes a specialized class of lipid-binding chaperone proteins critical for the intracellular trafficking of N-myristoylated proteins. Structurally, UNC119 contains a hydrophobic binding pocket that specifically accommodates the myristoyl moiety of cargo proteins, functioning as a solubilization factor and transport regulator. This molecular recognition system enables the shuttling of lipidated proteins between cellular compartments, particularly facilitating the delivery of signaling proteins to plasma membrane microdomains. Among its biologically significant cargoes are Src family kinases (SFKs), which require N-terminal myristoylation for proper membrane localization and activation. The UNC119-mediated trafficking cycle represents a fundamental regulatory mechanism distinct from classical enzymatic regulation, controlling spatial organization and signal transduction efficiency of numerous myristoylated signaling proteins. Disruption of UNC119-cargo binding impairs the dynamic recycling of these proteins between cytoplasmic and membrane compartments, effectively modulating their functional availability without directly inhibiting catalytic activity. This unique positioning within cellular signaling pathways makes the UNC119-cargo interface an attractive target for chemical biology interventions aimed at modulating kinase activity through spatial regulation rather than direct catalytic inhibition [1] [6].
Squarunkin A (ethyl 4-((3,4-dioxo-2-((2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)amino)cyclobut-1-en-1-yl)amino)piperidine-1-carboxylate) represents the first-in-class small molecule inhibitor specifically targeting the UNC119-cargo protein-protein interaction (PPI). Its molecular structure features a distinctive squaric acid derivative core functionalized with substituted piperidine and piperazine moieties, creating a high-affinity binding pharmacophore optimized for the UNC119 binding pocket. With a molecular weight of 523.55 g/mol (freebase) or 560.01 g/mol (hydrochloride salt), Squarunkin A demonstrates favorable physicochemical properties including solubility in DMSO (up to 50 mM for the hydrochloride salt) and stability at -20°C for long-term storage. The compound's molecular architecture enables selective engagement with the myristate-binding cavity of UNC119, effectively competing with native cargo proteins through steric hindrance and specific binding interactions. X-ray crystallographic analyses confirm that Squarunkin A binds within the hydrophobic pocket of UNC119 normally occupied by the myristoyl group, forming hydrogen bonds with key residues and inducing conformational changes that prevent cargo recognition. This precise targeting mechanism establishes Squarunkin A as a groundbreaking chemical tool for perturbing lipid chaperone function with exceptional precision [2] [3] [5].
Table 1: Structural and Physicochemical Properties of Squarunkin A
Property | Value | Source/Reference |
---|---|---|
Molecular Formula (freebase) | C₂₅H₃₂F₃N₅O₄ | [3] [10] |
Molecular Weight (freebase) | 523.55 g/mol | [3] [10] |
CAS Number (freebase) | 2101958-02-3 | [3] [10] |
Hydrogen Bond Acceptors | 9 | [9] |
Hydrogen Bond Donors | 2 | [9] |
Topological Polar Surface Area | 94.22 Ų | [9] |
Lipinski's Rule Violations | 0 | [9] |
Traditional kinase drug discovery has predominantly focused on designing inhibitors targeting the highly conserved ATP-binding pocket, an approach frequently limited by selectivity challenges and acquired resistance mutations. Squarunkin A embodies a paradigm-shifting strategy by instead targeting the non-catalytic N-terminal myristoylation machinery essential for Src kinase spatial regulation rather than its enzymatic function. This innovative approach circumvents the evolutionary constraints of catalytic site conservation, potentially offering novel pathways for modulating kinase activity. By disrupting the UNC119-mediated trafficking cycle essential for proper Src membrane localization and activation, Squarunkin A achieves functional kinase modulation through spatial interference rather than direct catalytic inhibition. This mechanism demonstrates particular significance for Src family kinases, which depend critically on N-terminal myristoylation for membrane association and subsequent activation through phosphorylation events. The pharmacological value of targeting protein-lipid chaperone systems extends beyond Src kinases, potentially offering a blueprint for modulating diverse lipidated signaling proteins involved in oncogenic pathways and immune signaling cascades. Squarunkin A thus serves as both a chemical probe for fundamental investigations of chaperone-mediated kinase regulation and a prototype for next-generation therapeutics targeting non-catalytic regulatory mechanisms [1] [4].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2